molecular formula C23H21N5O2 B11601836 N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11601836
M. Wt: 399.4 g/mol
InChI Key: JQTVVEXBDVYMAA-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework with a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca ring system. Key substituents include a benzyl group at the N-position, a prop-2-en-1-yl (allyl) moiety at position 7, and a carboxamide group at position 4. Its synthesis likely involves multi-step cyclization and functionalization reactions, analogous to methods described for structurally related compounds .

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

N-benzyl-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H21N5O2/c1-3-11-27-20(24)17(22(29)25-13-16-7-5-4-6-8-16)12-18-21(27)26-19-10-9-15(2)14-28(19)23(18)30/h3-10,12,14,24H,1,11,13H2,2H3,(H,25,29)

InChI Key

JQTVVEXBDVYMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CC=CC=C4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the tricyclic core .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to reduce reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

Target Compound

  • Core : 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca system.
  • Substituents: Benzyl (N-position), allyl (C7), carboxamide (C5), methyl (C13), and imino (C6) groups.
  • Key Functional Groups : Amide, imine, and conjugated double bonds.

Compounds (Spiro and Aza-Systems)

  • Core : 7-Oxa-9-aza-spiro[4.5]decane.
  • Substituents: Benzothiazol-2-yl, dimethylamino-phenyl, and hydroxyl-phenyl groups.
  • Key Functional Groups : Spiro junctions, amides, and aromatic amines .

Compounds (Cephalosporin Derivatives)

  • Core : Bicyclo[4.2.0]oct-2-ene (cephalosporin backbone).
  • Substituents : Thiadiazole, tetrazole, and pivalamido groups.
  • Key Functional Groups : β-lactam, thioether, and carboxylic acid .

Pharmacological Potential (Inferred)

  • Target Compound : The triazatricyclic core and conjugated system may enhance DNA intercalation or enzyme inhibition, similar to marine-derived alkaloids .
  • Compounds : Benzothiazol groups are associated with antitumor and antimicrobial activities. Spiro systems may improve metabolic stability .
  • Compounds : Thiadiazole and tetrazole substituents enhance β-lactam antibiotic efficacy against resistant strains .

Data Tables

Table 1: Structural Comparison

Compound Molecular Framework Notable Substituents Bioactive Moieties
Target Triazatricyclo[8.4.0.0³,⁸] Allyl, benzyl, carboxamide Conjugated imino-amide system
Spiro[4.5]decane Benzothiazol-2-yl, dimethylamino Aromatic amines, spiro junctions
Bicyclo[4.2.0]oct-2-ene Thiadiazole, tetrazole β-lactam, carboxylic acid

Table 2: Characterization Techniques

Technique Target Compound Compounds Compounds
Spectroscopy [Hypothetical: NMR, IR] IR, UV-Vis Not specified
Chromatography [Hypothetical: HPLC] LC/MS (referenced indirectly) Pharmacopeial standards
Elemental Analysis Not reported Used for purity validation Not applicable

Research Findings and Implications

  • The allyl group may confer reactivity distinct from the benzothiazol or thiadiazole groups in and compounds, influencing pharmacokinetics (e.g., CYP450 metabolism) .
  • Further studies should prioritize LC/MS-guided isolation (as in ) and comparative bioactivity assays against the referenced compounds .

Biological Activity

N-benzyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. Its molecular formula is C27H23N5OC_{27}H_{23}N_5O, with a molecular weight of approximately 441.5 g/mol. The compound features a benzyl group, an imino group, and a carboxamide functionality, contributing to its potential biological activity.

Antimicrobial Properties

Research indicates that N-benzyl-6-imino compounds exhibit significant antimicrobial activity. The compound has been shown to interact with specific molecular targets in bacterial cells, potentially leading to the inhibition of growth and proliferation. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a promising avenue for development as an antimicrobial agent.

Anticancer Activity

N-benzyl-6-imino-13-methyl-2-oxo has been investigated for its anticancer properties. Molecular docking studies suggest that it may effectively bind to enzymes or receptors involved in cancer pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. This interaction could modulate signaling pathways that promote cancer cell survival and proliferation .

Case Study: Cell Line Testing

In studies involving human cancer cell lines such as HT29 (colorectal cancer) and DU145 (prostate cancer), the compound was subjected to MTT assays to evaluate cell viability and cytotoxicity. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at specific concentrations .

Antioxidant Activity

The compound also displays antioxidant properties. It has been evaluated using various assays such as DPPH and ABTS scavenging methods. These studies suggest that N-benzyl-6-imino derivatives can effectively neutralize free radicals, thereby protecting cellular components from oxidative stress .

The proposed mechanism of action for N-benzyl-6-imino compounds involves binding to specific enzymes or receptors within biological systems. This binding can lead to the modulation of biological pathways relevant to disease processes such as cancer and infections. The exact molecular targets are still under investigation but are believed to include key regulatory proteins involved in cell signaling and metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Indole DerivativesSimilar tricyclic structureKnown for anticancer properties
Quinolone DerivativesDiverse functional groupsAntimicrobial activity
Benzoxazole DerivativesExhibiting various activitiesPotential use in drug development

N-benzyl-6-imino compounds are distinguished by their unique combination of tricyclic cores and specific substituents like benzyl and imino groups. This distinctive arrangement contributes to their unique chemical reactivity and biological profile compared to similar compounds.

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